molecular formula C₃₈H₄₈O₅S B1146045 (3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate CAS No. 552302-71-3

(3β,20S)-21-O-Tosyl-4,4,20-trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate

Cat. No.: B1146045
CAS No.: 552302-71-3
M. Wt: 616.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intermediate in the preparation of follicular fluid-meiosis activating sterols (FF-MAS).

Scientific Research Applications

  • Intermediates for Vitamin D Derivatives : One study describes the transformation of related compounds into intermediates for Vitamin D derivatives. This process involves efficient approaches starting with related pregnadienes and leading to tosylated dienols, which are crucial for synthesizing Vitamin D derivatives (Wittmann et al., 1996).

  • Synthesis of Pregna-Dienes : Another research focuses on the synthesis of 5α-pregna-1, 20-dien-3-one from related compounds, demonstrating the utility of these compounds in creating pregnadienes with specific structures (Schow & Mcmorris, 1977).

  • Creation of 21-Aldehydes in Δ17(20)-Steroids : The synthesis of 17(20)-unsaturated 21-aldehydes from related compounds provides insights into chemical transformations within the steroid family. These syntheses yield various pregnadienes and related compounds with specific structural characteristics (Popova et al., 1979).

  • Production of 21-Nitrogen Substituted Pregna-Dienes : A study involving the synthesis of isomeric hydroxy-pregna-dien-21-oyl amides illustrates the versatility of these compounds in generating structurally diverse pregnadienes. This process is significant for exploring the chemical space of pregnadienes and related steroids (Stulov et al., 2012).

  • Microbial Conversion in Steroid Chemistry : The study of microbial conversion of pregna-diene acetates by Nocardioides simplex sheds light on biological transformations of these compounds, leading to the formation of various metabolites. This research contributes to the understanding of biotransformation pathways in steroids (Fokina et al., 2003).

Properties

CAS No.

552302-71-3

Molecular Formula

C₃₈H₄₈O₅S

Molecular Weight

616.85

Synonyms

(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate 21-(4-Methylbenzenesulfonate)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.